molecular formula C18H26N2O2 B156711 tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate CAS No. 132414-80-3

tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Cat. No. B156711
CAS RN: 132414-80-3
M. Wt: 302.4 g/mol
InChI Key: YESBJFJJWMHILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a derivative of pyrrole, which is a five-membered heterocyclic compound with a nitrogen atom. This particular derivative is characterized by a tert-butyl ester group and a benzyl group attached to the pyrrole ring, which is further fused to a hexahydropyrrolo moiety. The structure of this compound suggests that it could be an intermediate or a target molecule in the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been reported in several studies. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been developed, which also includes in situ hydrolysis of tert-butyl esters . Another study describes the large-scale preparation of a similar compound, which is an intermediate for nicotinic acetylcholine receptor agonists, involving debenzylation and ring hydrogenation . Additionally, an enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy has been reported, which could be related to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of tert-butyl ester pyrrolidine derivatives has been characterized using various spectroscopic methods. For example, the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was determined by X-ray diffraction, revealing the proline ring in an envelope conformation and the presence of intermolecular hydrogen bonds .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions. Singlet oxygen reactions with tert-butyl ester pyrrole derivatives can yield 5-substituted pyrroles, which are precursors to compounds like prodigiosin . Organocatalyzed synthesis has been used to prepare tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, demonstrating the versatility of pyrrole derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their substituents. The tert-butyl group is known to impart steric hindrance, which can affect the reactivity and solubility of the compound. The benzyl group can also influence the compound's chemical behavior, potentially making it more susceptible to certain reactions, such as debenzylation . The synthesis methods often aim to optimize yields and selectivity, as well as to develop scalable and cost-effective processes for the production of these compounds .

Scientific Research Applications

Organocatalyzed Synthesis

Organocatalysis has emerged as a powerful tool in the synthesis of complex organic molecules, including tert-butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate derivatives. In a study by Mišel Hozjan et al. (2023), the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate was explored. This process utilized bifunctional noncovalent organocatalysts, yielding a racemic mixture of the product, demonstrating the potential of organocatalysis in synthesizing complex pyrrole derivatives with high structural precision Mišel Hozjan et al., 2023.

Structural Insights Through X-ray Crystallography

X-ray crystallography provides invaluable insights into the molecular structure of complex organic compounds, including pyrrole derivatives. J. D. Dazie et al. (2017) investigated the planarity of substituted pyrrole and furan rings in a structurally related compound, showcasing the utility of single-crystal X-ray diffraction in elucidating the conformation and stereochemistry of pyrrole-based molecules J. D. Dazie et al., 2017.

Regio-selective Synthesis

The development of regio-selective synthetic methods is crucial for the efficient production of pyrrole derivatives. D. Nguyen et al. (2009) reported a regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, demonstrating the strategic use of the tert-butyl group to direct selective substitutions, a principle that can be applied to the synthesis of tert-butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate D. Nguyen et al., 2009.

Synthesis of Chiral Bipyrrole Derivatives

Chirality is a key feature in many bioactive compounds. The synthesis of chiral 3,3′-di-tert-butyl-2,2′-bipyrrole by P. Skowronek et al. (2003) highlights the potential of synthesizing optically active pyrrole derivatives. This work underlines the importance of stereochemistry in the design and synthesis of pyrrole-based compounds with potential applications in medicinal chemistry P. Skowronek et al., 2003.

Efficient Synthesis for Pharmacological Intermediates

Pyrrole derivatives serve as key intermediates in the synthesis of pharmacologically active compounds. R. Bahekar et al. (2017) developed an efficient process for synthesizing tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, showcasing the relevance of pyrrole derivatives in the development of new drugs and pharmaceuticals R. Bahekar et al., 2017.

Safety And Hazards

The compound is classified as Aquatic Acute 1 - Aquatic Chronic 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H410, and the precautionary statements include P273 and P501 .

properties

IUPAC Name

tert-butyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-15-9-10-19(16(15)13-20)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESBJFJJWMHILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCN(C2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634746
Record name tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

CAS RN

132414-80-3
Record name tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.